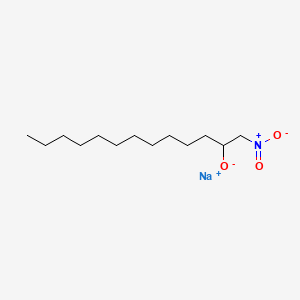
2-Tridecanol, 1-nitro-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tridecanol, 1-nitro-, sodium salt is a chemical compound with the molecular formula C13H26NNaO3. It is a sodium salt derivative of 2-Tridecanol, which is a fatty alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Tridecanol, 1-nitro-, sodium salt typically involves the nitration of 2-Tridecanol followed by neutralization with sodium hydroxide. The nitration process involves the introduction of a nitro group (-NO2) into the 2-Tridecanol molecule. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The nitration reaction is carefully monitored to control the temperature and concentration of reactants. The neutralization step is also optimized to ensure complete conversion to the sodium salt form.
化学反应分析
Types of Reactions
2-Tridecanol, 1-nitro-, sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The alcohol group in 2-Tridecanol can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Sodium nitrite, hydrochloric acid, low temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 2-Tridecanamine, sodium salt.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Tridecanoic acid, sodium salt.
科学研究应用
2-Tridecanol, 1-nitro-, sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 2-Tridecanol, 1-nitro-, sodium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved in these effects are still under investigation, but they may include disruption of cell membranes and inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
2-Tridecanol: The parent compound, which lacks the nitro group.
2-Tridecanamine, sodium salt: The reduced form of 2-Tridecanol, 1-nitro-, sodium salt.
2-Tridecanoic acid, sodium salt: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sodium salt moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
生物活性
2-Tridecanol, 1-nitro-, sodium salt (CAS No. 70833-51-1) is a nitroalcohol compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
- Chemical formula : C₁₃H₂₆NNaO₃
- Molecular weight : 253.34 g/mol
- Structure : The presence of the nitro group (-NO₂) significantly influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Nitro compounds, including 2-Tridecanol, 1-nitro-, have shown promising antimicrobial properties. Research indicates that nitro groups can trigger redox reactions within microbial cells, leading to toxicity and cell death.
The mechanism primarily involves the reduction of the nitro group to form reactive intermediates that bind to microbial DNA, causing damage and inhibiting replication. This mechanism is well-documented in various nitro derivatives:
- Inhibition of DNA synthesis : Nitro compounds can form nitroso and superoxide species that disrupt nucleic acid integrity.
- Bactericidal effects : Studies have shown that compounds with a nitro group exhibit significant Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
Case Study: Antimycobacterial Activity
A study focused on the activity of nitro derivatives against Mycobacterium tuberculosis demonstrated that certain nitrobenzoate compounds exhibited enhanced antimycobacterial activity compared to their non-nitro counterparts. The study utilized broth microdilution methods to determine MICs and Minimum Bactericidal Concentrations (MBCs), revealing that this compound could be a candidate for further investigation in this context .
Cytotoxicity and Safety Profile
While nitro compounds are known for their antimicrobial properties, they also raise concerns regarding cytotoxicity. Research indicates that the cytotoxic effects of such compounds can vary significantly based on their structure and the presence of functional groups.
Cell Viability Studies
In vitro studies using human monocytic THP-1 cells assessed the viability after treatment with various concentrations of this compound. The results indicated a dose-dependent response where higher concentrations led to reduced cell viability, suggesting potential cytotoxic effects at elevated doses .
Comparative Toxicity Analysis
A comparative analysis with established nitro compounds revealed that while some derivatives exhibited high levels of toxicity, others maintained a safer profile. This highlights the need for careful evaluation of this compound in terms of its therapeutic window.
Potential Therapeutic Applications
Given its biological activity, this compound may find applications in various therapeutic areas:
- Antimicrobial agent : Its efficacy against bacterial pathogens positions it as a potential candidate for developing new antibiotics.
- Antiparasitic properties : Similar nitro compounds have shown effectiveness against parasitic infections; thus, further studies could explore this avenue.
- Anti-inflammatory effects : Nitro compounds have been investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
属性
CAS 编号 |
70833-51-1 |
|---|---|
分子式 |
C13H26NNaO3 |
分子量 |
267.34 g/mol |
IUPAC 名称 |
sodium;1-nitrotridecan-2-olate |
InChI |
InChI=1S/C13H26NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;/h13H,2-12H2,1H3;/q-1;+1 |
InChI 键 |
UGCDKPMJULWSMH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C[N+](=O)[O-])[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















